5-Bromo-4-(4-ethylphenyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets through hydrogen bonding and other molecular interactions. nih.gov This versatility has led to the development of numerous pyrimidine-based drugs with diverse therapeutic applications. sigmaaldrich.com These include antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents. sigmaaldrich.comresearchgate.net
The structural diversity of pyrimidine derivatives allows for fine-tuning of their physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles. nih.gov Medicinal chemists frequently utilize the pyrimidine core to design novel therapeutics targeting key enzymes like kinases, which are often dysregulated in diseases such as cancer. acs.orgnih.gov The ability to easily modify the pyrimidine ring at its 2, 4, 5, and 6 positions provides a powerful tool for developing structure-activity relationships (SAR) and identifying potent and selective drug candidates. nih.gov
Overview of the Bromopyrimidine Substructure in Active Pharmaceutical Ingredients and Lead Compounds
The introduction of a bromine atom to the pyrimidine ring, creating a bromopyrimidine substructure, is a common strategy in drug discovery. The bromine atom, being a halogen, can significantly influence a molecule's properties. It can enhance binding affinity to target proteins through halogen bonding, increase metabolic stability, and improve membrane permeability. researchgate.net
The 5-bromopyrimidine (B23866) moiety, in particular, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov The bromine atom at the 5-position is highly reactive and amenable to various chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. nih.gov This reactivity allows for the construction of complex molecular architectures and the generation of libraries of compounds for high-throughput screening.
Several studies have highlighted the importance of the 5-bromopyrimidine substructure in the development of potent biological agents. For instance, it is a key component in the synthesis of kinase inhibitors and dual endothelin receptor antagonists like Macitentan. acs.orgnih.gov The presence of the bromo group has been shown to significantly improve the affinity of compounds for their biological targets. acs.org
Research Trajectory of 5-Bromo-4-(4-ethylphenyl)pyrimidine and Related Analogues in Academic Investigations
While specific, in-depth academic publications focusing solely on This compound are not widely available in the public domain, its structure places it firmly within a class of compounds of significant interest to medicinal chemists. It is commercially available as a research chemical, often categorized as a heterocyclic building block, suggesting its primary use is as an intermediate in the synthesis of more complex molecules for drug discovery and proteomics research. moldb.comscbt.com
The research trajectory for compounds of this nature typically involves their inclusion in chemical libraries for screening against various biological targets, particularly protein kinases. The 4-aryl-5-bromopyrimidine scaffold is a well-explored motif in the design of kinase inhibitors. For example, a novel series of 5-bromo-pyrimidine derivatives were synthesized and evaluated as potent Bcr/Abl kinase inhibitors for potential anticancer therapy. nih.gov
The synthesis of related analogues often starts from versatile precursors like 5-bromo-2,4-dichloropyrimidine. nih.govnih.gov Synthetic routes are designed to allow for the introduction of various aryl groups at the 4-position and other functional groups at the 2- and 6-positions, creating a diverse set of molecules for biological evaluation. A general approach to 4-aryl-5-alkynylpyrimidines involves the electrophilic alkylation of arenes with 5-bromopyrimidine, followed by aromatization and a Sonogashira cross-coupling reaction. acs.org
The investigation of analogues such as 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, synthesized from 5-bromo-4-(furan-2-yl)pyrimidine, has yielded compounds with significant antibacterial activity. nih.gov Furthermore, the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives has been explored for antiviral applications. nih.gov These studies on structurally similar compounds underscore the potential of the This compound scaffold as a valuable starting point for the development of new therapeutic agents. Its ethylphenyl group at the 4-position represents a specific variation within a well-established class of biologically relevant molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-(4-ethylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)12-11(13)7-14-8-15-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXNSADRHQQYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650035 | |
| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-40-5 | |
| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization Techniques in Bromopyrimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
No published ¹H, ¹³C, or 2D-NMR spectral data for 5-Bromo-4-(4-ethylphenyl)pyrimidine could be located. This information is crucial for determining the precise arrangement of hydrogen and carbon atoms within the molecule, confirming the connectivity of the ethylphenyl and bromopyrimidine moieties, and assigning specific chemical shifts to each unique nucleus.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra for this compound are not present in the surveyed literature. Such data would be instrumental in identifying the characteristic vibrational modes of its functional groups, including C-H bonds of the aromatic rings and the ethyl group, C=N and C=C stretching vibrations within the pyrimidine (B1678525) ring, and the C-Br stretching frequency.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
There is no available mass spectrometry data for this compound. Mass spectrometry is essential for confirming the molecular weight of the compound and providing insights into its fragmentation patterns under ionization, which helps in verifying the structural components.
X-ray Diffraction (XRD) for Single Crystal Structural Determination
A crystallographic study of this compound has not been reported. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. The absence of this data means the exact solid-state conformation and crystal packing of the molecule are unknown.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
No Ultraviolet-Visible (UV-Vis) absorption spectra for this compound were found in the literature. This analysis would reveal information about the electronic transitions within the molecule, such as π→π* and n→π* transitions, which are characteristic of its conjugated aromatic system.
Computational and Theoretical Studies on 5 Bromo 4 4 Ethylphenyl Pyrimidine and Analogues
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other properties with high accuracy.
The first step in most computational studies is geometry optimization, a process that locates the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Bromo-4-(4-ethylphenyl)pyrimidine, this involves calculating the bond lengths, bond angles, and dihedral (torsion) angles that result in the lowest possible energy state. This process is crucial as the molecule's conformation dictates its physical and chemical properties.
Optimization is typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. ekb.eg The optimized structure is confirmed to be at a true minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.commdpi.com A small energy gap suggests that the molecule is more polarizable and requires less energy for electronic excitation, indicating higher chemical reactivity. nih.govresearchgate.net Conversely, a large energy gap implies higher stability and lower reactivity. researchgate.net For example, DFT calculations on a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, determined a HOMO-LUMO gap of 4.343 eV, suggesting significant reactivity. researchgate.net Molecules with an energy gap below 5 eV are often considered biologically active. researchgate.net
From the HOMO and LUMO energies, several molecular reactivity descriptors can be calculated, providing a quantitative measure of chemical behavior. nih.govresearchgate.net
Table 1: Molecular Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. It is half of the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. |
This table presents the theoretical formulas for key molecular reactivity descriptors.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.govmdpi.com The MEP surface is colored based on the electrostatic potential value, illustrating regions of positive, negative, and neutral potential.
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring would be expected to be strongly electronegative regions. researchgate.net
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green/Yellow Regions : Represent areas of near-zero or neutral potential.
The MEP map for this compound would reveal the nucleophilic character of the pyrimidine nitrogens and the electrophilic character of hydrogen atoms, providing a guide to its intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. isfcppharmaspire.comdntb.gov.ua This method is instrumental in drug discovery for predicting the binding mode of a compound and estimating its binding affinity, which is often expressed as a negative scoring value (e.g., in kcal/mol).
For this compound and its analogues, docking studies can be performed against various protein targets implicated in disease. Pyrimidine derivatives have been studied as inhibitors for a range of kinases and other enzymes. nih.govmdpi.comnih.gov The simulation places the ligand in the binding site of the target protein in multiple possible conformations and uses a scoring function to rank them. The pose with the lowest energy score is considered the most likely binding mode.
The binding affinity score provides a qualitative estimate of how strongly a compound may bind to its target. Lower (more negative) values indicate a potentially stronger and more stable interaction. Studies on various pyrimidine derivatives have shown a wide range of binding affinities depending on the specific substitutions and the protein target.
Table 2: Examples of Molecular Docking Binding Affinities for Pyrimidine Analogues Against Various Protein Targets
| Compound Class | Protein Target (PDB ID) | Example Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 4-(Substituted-phenyl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | nih.gov |
| 5,6,7,8-tetrahydropyrido[3,4-d] pyrimidine derivatives | Extracellular Signal-Regulated Kinase 2 (ERK2; 2OJJ) | -11.6 | isfcppharmaspire.com |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | UNC51-like kinase 1 (ULK1) | Not specified, but showed strong inhibitory activity | nih.gov |
This table collates binding affinity data from molecular docking studies of various pyrimidine analogues against different protein targets.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and biological activity.
Hydrogen Bonding : This is a critical interaction for specificity and affinity. The nitrogen atoms in the pyrimidine ring of this compound are potential hydrogen bond acceptors, capable of interacting with hydrogen bond donor residues (e.g., Lysine, Arginine, Threonine) in a protein's active site. nih.gov For example, docking studies of pyrimidine derivatives in Cyclin-Dependent Kinase 2 (CDK2) showed hydrogen bonds forming between the pyrimidine nitrogens and the backbone of key amino acids like LYS 33 and THR 14. nih.gov
Pi-Stacking and Hydrophobic Interactions : The aromatic rings (both pyrimidine and ethylphenyl) can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues such as Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP). The ethyl group on the phenyl ring can form hydrophobic or alkyl-pi interactions with residues like Valine (VAL), Leucine (LEU), and Isoleucine (ILE). nih.gov These interactions are fundamental for anchoring the ligand within the often hydrophobic binding pockets of kinases.
Halogen Bonding : The bromine atom on the pyrimidine ring can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site (like a backbone carbonyl oxygen) on the protein.
Analysis of these interactions helps to rationalize the structure-activity relationship (SAR) and provides a roadmap for designing more potent and selective analogues. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. escholarship.org This technique is invaluable for studying the interactions between a small molecule (ligand), such as a pyrimidine derivative, and a biological target, typically a protein or nucleic acid. nih.govnih.gov By simulating the protein-ligand complex in a virtual environment that mimics cellular conditions, researchers can gain insights into the stability of the complex, conformational changes, and the key interactions that govern binding affinity. escholarship.org
In studies of pyrimidine analogues, MD simulations have been crucial for validating docking results and understanding the dynamic stability of inhibitor-protein complexes. For instance, a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors for P21-activated kinase 4 (PAK4) used 200-nanosecond simulations to assess the stability of the complexes. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the Solvent Accessible Surface Area (SASA) were calculated to monitor conformational stability. An RMSD value that reaches a stable plateau suggests the complex has reached equilibrium, while SASA values indicate changes in the protein's surface exposure upon ligand binding. mdpi.com
Similarly, research on pyrimidine-based derivatives as Focal Adhesion Kinase (FAK) inhibitors employed MD simulations to confirm the stability of the ligand within the receptor's active site. rsc.org The binding free energy (ΔGbind) is another critical parameter often calculated from MD trajectories, providing a quantitative estimate of binding affinity. In the PAK4 inhibitor study, the calculated relative binding free energies were qualitatively consistent with the experimentally observed inhibitory activities of the compounds. mdpi.com These studies demonstrate a clear protocol: after predicting a binding pose with molecular docking, MD simulations are run to confirm that the interactions are stable over time and to refine the understanding of the binding mode.
Table 1: Example MD Simulation Parameters for Pyrimidine Analogue Complexes
This table presents representative data from a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives complexed with PAK4 to illustrate typical outputs of MD simulations. mdpi.com
| Complex | Mean RMSD (nm) | Mean SASA (nm²) | Relative Binding Free Energy (ΔGbind, kJ·mol−1) |
|---|---|---|---|
| Complex 5n | 0.139 | 146.3 | 0 |
| Complex 5h | 0.188 | 147.3 | 13.752 |
| Complex 5g | 0.158 | 145.0 | 19.803 |
| Complex 5e | 0.181 | 147.5 | 35.162 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its biological effects. nih.gov QSAR models are powerful predictive tools in drug design, allowing researchers to estimate the activity of novel compounds before they are synthesized and tested, thereby prioritizing the most promising candidates. japsonline.com
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule, such as its steric, electronic, and hydrophobic properties. Statistical techniques like Multiple Linear Regression (MLR) are then used to build an equation that links these descriptors to the observed biological activity. researchgate.netscielo.br The quality and predictive power of a QSAR model are rigorously assessed using statistical metrics like the coefficient of determination (R²), the cross-validated correlation coefficient (Q² or q²), and the root mean square error (RMSE). rsc.orgnih.govjapsonline.com
QSAR studies on pyrimidine derivatives have successfully modeled their activity against a range of biological targets. For example, a QSAR analysis of pyrimidine derivatives as inhibitors of the VEGFR-2 receptor, an anticancer target, yielded a robust MLR model with an R² value of 0.889. nih.gov Another study on the larvicidal activity of pyrimidine derivatives against Aedes aegypti found that descriptors related to hydrophobicity and molecular shape were key to predicting activity. scielo.br Similarly, a comprehensive 3D-QSAR study on pyrimidine-based FAK inhibitors produced a highly predictive model (R² = 0.931, Q² = 0.699) that highlighted the importance of hydrophobic and hydrogen-bond donor fields for inhibitory action. rsc.org These models not only predict activity but also provide crucial insights into the structural features that can be modified to enhance biological potency.
Table 2: Statistical Validation of QSAR Models for Pyrimidine Analogues
This table summarizes the statistical quality of various QSAR models developed for different biological activities of pyrimidine derivatives, demonstrating the method's applicability.
| Biological Target / Activity | Modeling Method | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) | Key Descriptor Types | Source(s) |
|---|---|---|---|---|---|---|
| VEGFR-2 Inhibition | MLR | 0.889 | 0.817 | 0.881 | Thermodynamic, Spatial | nih.gov |
| FAK Inhibition | CoMSIA/HD | 0.931 | 0.699 | 0.815 | Hydrophobic, Donor Fields | rsc.org |
| Aedes aegypti Larvicidal | MLR | 0.810 | 0.720 | 0.790 | 3D Structure, Hydrophobicity | scielo.br |
| Antileishmanial Activity | MLR | 0.824 | 0.760 | 0.803 | Topological, Quantum-Chemical | researchgate.net |
Investigation of Non-Linear Optical (NLO) Properties
Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. researchgate.netaps.org These materials are foundational to modern technologies like optical data storage, telecommunications, and photonics. rsc.org Organic molecules, particularly those with extended π-conjugated systems, are of great interest for NLO applications. nih.gov The pyrimidine ring, being aromatic and electron-deficient, is an excellent building block for NLO chromophores, especially when incorporated into a "push-pull" architecture featuring electron-donating and electron-accepting groups. researchgate.netrsc.org
The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a key parameter for second-order NLO effects. nih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties and provide insights into structure-property relationships. rsc.orgjchemrev.com These theoretical calculations help guide the synthesis of new materials with enhanced NLO responses.
Studies on pyrimidine analogues have demonstrated that their NLO properties can be finely tuned through chemical modification. For instance, research on helical pyridine-pyrimidine oligomers showed that the addition of substituent groups could significantly enhance the NLO response. nih.gov Another study on 4-(arylvinyl)pyrimidines found that N-methylation of the pyrimidine ring or complexation with tungsten pentacarbonyl led to a strong enhancement of the second-order NLO response. researchgate.net This enhancement is attributed to an increase in the intramolecular charge transfer character of the molecule. The magnitude of the NLO response is often measured experimentally using techniques like Electric-Field Induced Second Harmonic generation (EFISH), and these experimental values are compared with theoretical calculations to validate the computational models. researchgate.net
Table 3: Calculated First Hyperpolarizability (β) for NLO-Active Pyrimidine Analogues
This table shows representative data for 4-(arylvinyl)-1-methylpyrimidinium derivatives to illustrate how chemical structure influences the NLO response. researchgate.net The β₀ value represents the static first hyperpolarizability.
| Compound Analogue | Donor Group (Ar) | β₀ (10⁻³⁰ esu) |
|---|---|---|
| Methylpyrimidinium Salt 1 | 4-(dimethylamino)phenyl | 49.3 |
| Methylpyrimidinium Salt 2 | 4-(diphenylamino)phenyl | 70.3 |
| Methylpyrimidinium Salt 3 | 4-(N-ethylcarbazol-3-yl) | 60.5 |
| Methylpyrimidinium Salt 4 | 2-(N-ethylcarbazol-3-yl)ethenyl | 101.4 |
Biological and Medicinal Chemistry Investigations of 5 Bromo 4 4 Ethylphenyl Pyrimidine Derivatives
Mechanism-Based Enzyme Inhibition Studies
Derivatives based on the 5-bromopyrimidine (B23866) scaffold have been extensively evaluated for their ability to inhibit various enzymes, a common mechanism for therapeutic intervention in numerous diseases.
Kinase Inhibition (e.g., Tyrosine Kinases, ULK1, PI3K/AKT)
Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Consequently, they are major targets for drug discovery.
Tyrosine Kinases: A series of novel 5-bromo-pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines, including the K562 human chronic myeloid leukemia cell line. nih.gov Because many of the compounds showed high potency against K562 cells, they were subsequently tested for their ability to inhibit the Bcr-Abl tyrosine kinase. nih.gov The results indicated that several compounds were potent inhibitors of Bcr-Abl kinase, suggesting that the 5-bromopyrimidine scaffold is a promising starting point for developing alternatives to existing therapies like Dasatinib. nih.gov
ULK1 (Unc-51 like autophagy activating kinase 1): ULK1 is a serine/threonine kinase that plays a crucial role in initiating the autophagy pathway, a cellular process that is often dysregulated in cancer. researchgate.netnih.gov In a search for new therapies for non-small cell lung cancer (NSCLC), researchers synthesized a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as ULK1 inhibitors. researchgate.netnih.gov One of the most active compounds identified was 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s), which demonstrated strong inhibitory activity against ULK1 kinase. researchgate.netnih.gov This compound was found to block autophagy and induce apoptosis in A549 lung cancer cells, highlighting its potential as a candidate for NSCLC treatment. researchgate.netnih.gov The discovery was guided by pharmacophore modeling based on the ULK1 structure. researchgate.net
PI3K/AKT Pathway: The PI3K/AKT signaling pathway is fundamental to cell survival, proliferation, and growth, and its over-activation is common in many human cancers. nih.govnih.gov A novel series of pyrimidine-5-carbonitrile derivatives were developed and assessed for their ability to inhibit this pathway. nih.gov While not direct derivatives of 5-Bromo-4-(4-ethylphenyl)pyrimidine, these studies show that the pyrimidine (B1678525) core can be functionalized to target PI3K and AKT. For instance, compound 7f from the study, a trimethoxy derivative, was identified as a multi-acting inhibitor of the PI3K/AKT axis. nih.gov This research supports the potential for modifying the 5-bromopyrimidine scaffold to achieve PI3K/AKT inhibition.
| Compound Series | Target Kinase | Key Findings |
| 5-Bromo-pyrimidine derivatives | Bcr-Abl Tyrosine Kinase | Potent inhibition observed, suggesting potential as alternative cancer therapies. nih.gov |
| 5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amines | ULK1 | Compound 3s strongly inhibited ULK1, blocking autophagy and inducing apoptosis in NSCLC cells. researchgate.netnih.gov |
| Pyrimidine-5-carbonitriles | PI3K/AKT | Derivatives showed potent inhibition of the PI3K/AKT pathway in leukemia cells. nih.gov |
Other Enzyme Targets (e.g., Alkaline Phosphatase, COX enzymes)
Alkaline Phosphatase (ALP): Alkaline phosphatases are a group of enzymes that hydrolyze phosphate-containing compounds and are involved in various physiological processes. nih.govresearchgate.net While direct studies on this compound are limited, research into other heterocyclic structures indicates that specific substitutions are key for ALP inhibition. For example, studies on pyrazolo-oxothiazolidine derivatives showed that the presence of electron-donating groups, such as methoxy (B1213986) and benzyloxy, on a phenyl ring enhanced inhibitory activity against ALP. nih.gov This provides insight into how the 4-ethylphenyl group on the bromopyrimidine scaffold might be modified to target this enzyme class.
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects. nih.gov Studies on various heterocyclic compounds, including those with pyrazole (B372694) and isoxazole (B147169) cores, have demonstrated that specific structural features can lead to potent and selective COX-2 inhibition. aalto.finih.gov For instance, the presence of a bromophenyl ring can contribute to placement within a hydrophobic cavity of the enzyme's active site. nih.gov Research on 1,4-benzoxazine derivatives has also identified compounds with significant COX-2 inhibition and high selectivity indices. rsc.org These findings suggest that the this compound scaffold could be a viable template for designing novel COX inhibitors.
Receptor Modulation and Antagonism (e.g., Endothelin Receptors)
The endothelin (ET) system, particularly the ET-A and ET-B receptors, plays a significant role in vasoconstriction and cell proliferation. Dual antagonists of these receptors are valuable for treating conditions like pulmonary hypertension. A medicinal chemistry program starting from the structure of bosentan (B193191) led to the discovery of a new class of potent dual endothelin receptor antagonists featuring a substituted pyrimidine core. acs.orgnih.gov
This research culminated in the development of Macitentan, which is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide. acs.orgnih.gov This molecule contains a 5-bromopyrimidine moiety attached to an ethylene (B1197577) glycol linker. The development process showed that attaching a 5-bromo-pyrimidine to the ethylene glycol moiety was a key step in achieving higher potency compared to earlier compounds in the series. acs.org Macitentan emerged as a potent dual inhibitor of both ET-A and ET-B receptors with excellent in vivo efficacy. nih.gov
| Compound | Target Receptors | IC50 ET-A (nM) | IC50 ET-B (nM) |
| Macitentan | ET-A / ET-B | 0.5 | 391 |
IC50 values were determined in binding assays using membranes of CHO cells containing the recombinant human ET-A or ET-B receptor. Data adapted from Bolli et al., 2012. acs.org
Investigations into Cell Signaling Pathways (e.g., BMP2/SMAD1, PI3K/AKT)
Beyond direct enzyme or receptor antagonism, understanding how a compound affects entire signaling cascades is crucial.
PI3K/AKT Signaling Pathway: As mentioned previously, the PI3K/AKT pathway is a central regulator of cell survival and proliferation. nih.govnih.gov The development of pyrimidine-based inhibitors has shown that this pathway is a viable target. Studies on pyrimidine-5-carbonitrile derivatives demonstrated that these compounds could induce apoptosis in cancer cells by inhibiting both PI3K and AKT. nih.gov Mechanistic studies confirmed that the lead compound 7f modulated the expression of key proteins in the pathway, including PI3K, p-PI3K, AKT, and p-AKT. nih.gov This provides a strong rationale for exploring 5-bromopyrimidine derivatives as modulators of this critical cancer-related pathway.
BMP2/SMAD1 Signaling: Bone morphogenetic protein 2 (BMP2) is part of the TGF-β superfamily and signals through SMAD proteins, including SMAD1, SMAD5, and SMAD8. nih.gov This pathway is vital in development and tissue homeostasis. While direct evidence linking this compound to this pathway is not prominent, research has shown that BMP2 can induce the expression of BAMBI (BMP and activin membrane-bound inhibitor), a negative regulator of TGF-β signaling, in human granulosa-lutein cells. nih.gov This regulation was shown to be dependent on the phosphorylation of SMAD1/5. nih.gov Given the prevalence of pyrimidine cores in kinase inhibitors, exploring the effect of 5-bromopyrimidine derivatives on the kinases within the BMP/SMAD pathway could be a future research direction.
Structure-Activity Relationship (SAR) Studies of Bromopyrimidine Scaffolds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. nih.govnih.gov For the 5-bromopyrimidine scaffold, SAR studies have been crucial in optimizing potency and selectivity for various biological targets. researchgate.netacs.org
Impact of Substituents on Biological Potency and Selectivity
The substituents at various positions on the pyrimidine ring dramatically influence the molecule's biological effects. nih.govrsc.org
At the 5-Position: The bromo-substituent is a key feature. In the development of ULK1 inhibitors, the 5-bromo group was part of the core structure that provided potent activity. researchgate.net Similarly, for endothelin receptor antagonists, the 5-bromopyrimidine was superior to a 5-methylthio-pyrimidine in enhancing potency. acs.org The halogen atom can form important interactions within the target's binding site and can influence the electronic properties of the entire molecule. mdpi.com
At the 4-Position: The nature of the group at the 4-position is critical for target engagement. In the ULK1 inhibitor series, a phenoxy group at this position was used, with further substitutions on this phenyl ring fine-tuning the activity. researchgate.netnih.gov For the Bcr-Abl inhibitors, various substituted anilines were attached at the 4-position, with compounds bearing a 3-(trifluoromethyl)aniline (B124266) or a 2,4-dichloroaniline (B164938) showing significant potency. nih.gov This demonstrates that both the size and electronic nature (electron-donating or electron-withdrawing) of the substituent at C4 are pivotal. mdpi.comnih.gov
At the 2-Position: Modifications at the 2-position of the pyrimidine ring have also been explored. In the development of Bcr-Abl inhibitors, attaching different side chains, such as piperazine (B1678402) ethanol, to the 2-amino group led to some of the most potent compounds in the series. nih.gov
These studies collectively show that the 5-bromopyrimidine core is a versatile scaffold. The biological activity can be precisely tailored by modifying the substituents at the 2- and 4-positions, allowing for the optimization of compounds against a wide range of biological targets, from kinases to G-protein coupled receptors. nih.govnih.gov
Role of the Bromo Substituent on Pharmacological Activity
The introduction of a bromine atom at the 5-position of the pyrimidine ring is a critical structural modification that significantly influences the pharmacological activity of various derivatives. This substitution can enhance the biological potency of the molecule. For instance, in the development of dual endothelin receptor antagonists, the addition of a 5-bromo substituent to the pyrimidine ring led to a notable improvement in the compound's affinity for the ETA receptor. acs.org
In the context of bone anabolic research, the strategic placement of a bromo group has proven to be a key factor in enhancing efficacy. In a study focused on developing pyrimidine derivatives as bone anabolic agents, the introduction of a bromo group at the 5th position of the pyrimidine ring, in conjunction with a 4-bromo substituent on the B-ring, resulted in a compound with significantly increased effectiveness at lower concentrations. nih.gov This highlights the bromo substituent's role in optimizing the interaction of the molecule with its biological target, thereby amplifying its therapeutic effect. The halogenated C-5 position of pyrimidine nucleosides is frequently utilized in synthetic chemistry for creating novel compounds with interesting biological properties through reactions like nucleophilic displacement and cross-coupling. nih.gov
In Vitro Pharmacological Profiling
Antiproliferative Activity against Cancer Cell Lines
Derivatives of pyrimidine are a significant class of compounds investigated for their potential as anticancer agents. orientjchem.orgresearchgate.netmdpi.com The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines.
Novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been synthesized and assessed for their cytotoxic effects on various human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo, HT29). nih.gov One particular derivative demonstrated potent activity against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM, which was more effective than the standard drug fluorouracil. nih.gov
In another study, new 7-oxo-, 7-chloro-, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and their antiproliferative activity was evaluated against human cancer cell lines (A375, C32, DU145, MCF-7/WT) and normal cell lines (CHO-K1, HaCaT). mdpi.com Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active. mdpi.com
Furthermore, a series of pyrrolo-pyrimidine-5-cyano scaffolds were tested against ovarian cancer (SKOV-3) and breast cancer (MCF-7) cell lines. ekb.eg The results indicated a significant decrease in cell viability, with one compound showing the most potent anti-cancer efficacy against both cell lines in the in vitro assay. ekb.eg
The table below summarizes the in vitro anticancer activity of selected pyrimidine derivatives.
| Compound ID | Cancer Cell Line | Activity (IC50/CC50) | Reference |
| Oxazolo[5,4-d]pyrimidine derivative 3g | HT29 (colon adenocarcinoma) | 58.4 µM | nih.gov |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Various | Most active of series | mdpi.com |
| N-pyrrole-pyrimidine-5-cyano 2a | SKOV-3 (ovarian cancer) | 1031.135 µg/mL | ekb.eg |
| N-pyrrole-pyrimidine-5-cyano 2a | MCF-7 (breast cancer) | 846.4994 μg/mL | ekb.eg |
Antimicrobial Research (Antibacterial, Antifungal)
Pyrimidine derivatives have been extensively studied for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens. orientjchem.orgresearchgate.neteijppr.com The pyrimidine nucleus is a core component of various chemotherapeutic agents with antimicrobial action. orientjchem.org
In one study, newly synthesized pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. asianpharmtech.com A compound bearing a 4-bromophenyl substituent showed notable sensitivity against E. coli. asianpharmtech.com Another series of 5-substituted 6-methyl-1-[8-(trifluoromethyl) quinolin-4-yl]-1, 5-dihydro-4H-pyrazolo [3, 4-d] pyrimidin-4-ones displayed maximum antibacterial activity against Staphylococcus aureus. asianpharmtech.com
The antifungal potential of pyrimidine derivatives has also been a subject of investigation. researchgate.net For instance, certain pyrazolo [1,5-a] pyrimidine derivatives have shown high activity against fungal strains like Candida albicans, Aspergillus fumigates, Geotrichum candidum, and Syncephlastrum racemosum. eijppr.com Computational studies on pyrimido[4,5-d]pyrimidine (B13093195) derivatives have also been conducted to predict their antibacterial and antifungal properties. acgpubs.orgresearchgate.net
The following table presents the antimicrobial activity of selected pyrimidine derivatives.
| Compound Class | Microorganism | Activity | Reference |
| Pyrazolo[3,4-d]pyrimidine with 4-BrC6H4– substituent | Escherichia coli | High sensitivity | asianpharmtech.com |
| 5-substituted 6-methyl-1-[8-(trifluoromethyl) quinolin-4-yl]-1, 5-dihydro-4H-pyrazolo [3, 4-d] pyrimidin-4-one | Staphylococcus aureus | Maximum activity | asianpharmtech.com |
| Pyrazolo [1,5-a] pyrimidine (3f) | Candida albicans, Aspergillus fumigates, Geotrichum candidum, Syncephlastrum racemosum | Highly active | eijppr.com |
| Pyrazolo [1,5-a] pyrimidine (4b) | Candida albicans, Aspergillus fumigates, Geotrichum candidum, Syncephlastrum racemosum | Highly active | eijppr.com |
Anti-inflammatory Activity
Pyrimidine derivatives are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators. nih.govrsc.org The mechanism of action for many of these compounds involves the suppression of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of prostaglandins. nih.gov
Several pyrimidine-based compounds have been developed and are in clinical use as anti-inflammatory drugs. nih.gov Research has shown that pyrimidine derivatives can potently suppress COX-2 activity. For example, certain pyrano[2,3-d]pyrimidines exhibited noteworthy in vitro anti-inflammatory activity with IC50 values against COX-2 inhibition as low as 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, which is comparable to the standard drug celecoxib. nih.gov
Novel series of pyrimidine-5-carbonitrile derivatives have also been synthesized and evaluated for their anti-inflammatory effects. tandfonline.com Some of these compounds were found to be potent and selective COX-2 inhibitors with in vivo anti-inflammatory activity reaching up to 94% of that of meloxicam (B1676189) after 4 hours. tandfonline.com Furthermore, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been identified as potent anti-inflammatory agents, with some showing higher inhibition of inflammation compared to celecoxib. tandfonline.comnih.gov
The table below highlights the anti-inflammatory activity of selected pyrimidine derivatives.
| Compound Class/ID | Target | Activity (IC50/Inhibition) | Reference |
| Pyrano[2,3-d]pyrimidine (5) | COX-2 | 0.04 ± 0.09 μmol | nih.gov |
| Pyrano[2,3-d]pyrimidine (6) | COX-2 | 0.04 ± 0.02 μmol | nih.gov |
| Pyrimidine-5-carbonitrile (56b) | COX-2 | Potent inhibitor (94% of meloxicam activity in vivo) | tandfonline.com |
| Thiazolo[4,5-d]pyrimidine (52) | COX-2 | IC50 = 0.87 µM | tandfonline.comnih.gov |
Bone Anabolic Research
Recent research has focused on the development of small molecule-based therapeutics to promote bone formation as an alternative to existing treatments. nih.govrsc.org Pyrimidine derivatives have emerged as a promising class of compounds in this area. nih.gov
A study involving the design and synthesis of 31 pyrimidine derivatives identified a lead compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a), as a highly efficacious bone anabolic agent. nih.gov This compound demonstrated potent activity in vitro at a concentration of 1 pM. nih.gov The mechanism of action involves the promotion of osteogenesis by upregulating the expression of osteogenic genes, such as RUNX2 and type 1 collagen, through the activation of the BMP2/SMAD1 signaling pathway. nih.gov
The in vitro osteogenic potential of this lead compound was further validated in an in vivo femur drill hole defect model in mice, where it was shown to promote the rate of bone formation. nih.gov This research highlights the potential of pyrimidine derivatives as orally bioavailable agents for treating conditions like osteoporosis and aiding in fracture healing. nih.govrsc.org
| Compound ID | In Vitro Activity | In Vivo Activity | Mechanism of Action | Reference |
| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) | 1 pM | Promoted bone formation | Upregulation of osteogenic genes via BMP2/SMAD1 pathway | nih.gov |
Antioxidant and Anticonvulsant Studies
The antioxidant potential of pyrimidine derivatives has been a subject of considerable interest. researchgate.netijpsonline.com Oxidative stress, resulting from an overproduction of free radicals, is implicated in numerous diseases, and antioxidants can help mitigate this damage. ijpsonline.com
Studies have shown that the introduction of certain substituents, such as bromo (Br) or nitro (NO2) groups, into related heterocyclic compounds can result in significant antioxidant properties. researchgate.net The antioxidant activity of pyrimidine derivatives has been evaluated using various methods, including the DPPH free radical scavenging assay. ijpsonline.comresearchgate.net For instance, a series of 4,6-bisaryl-pyrimidin-2-amine derivatives were synthesized, and a compound with -Cl and -Br substitutions showed potent antioxidant activity in nitric oxide and hydrogen peroxide free radical scavenging assays. ijpsonline.com
While the primary focus of many studies on pyrimidine derivatives has been on their antioxidant, anti-inflammatory, and anticancer activities, some research also points towards their potential as anticonvulsant agents, although this area is less extensively documented in the provided context. researchgate.net
The table below summarizes the antioxidant activity of a selected pyrimidine derivative.
| Compound Class | Assay | Activity | Reference |
| 4,6-bisaryl-pyrimidin-2-amine with -Cl and -Br | Nitric oxide and hydrogen peroxide free radical scavenging | Potent antioxidant activity | ijpsonline.com |
Future Research Directions and Therapeutic Potential of the 5 Bromo 4 4 Ethylphenyl Pyrimidine Scaffold
Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity and Potency
The future of the 5-bromo-4-(4-ethylphenyl)pyrimidine scaffold lies in the rational design and synthesis of next-generation analogues with improved biological activity. Structure-Activity Relationship (SAR) studies are crucial in this endeavor. By systematically modifying the core structure, researchers can elucidate the chemical features essential for therapeutic efficacy.
Key areas for modification on the this compound scaffold include:
Modification of the Pyrimidine (B1678525) Ring: The bromine atom at the C5 position is a key functional group that can be replaced or used as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl groups. nih.gov This allows for the exploration of a vast chemical space to optimize interactions with biological targets. For instance, studies on related brominated pyrimidines have shown that introducing different substituents at this position can significantly impact activity. acs.orgacs.org
Alterations to the Ethylphenyl Group: The ethyl group on the phenyl ring can be varied in terms of size, lipophilicity, and electronic properties. Replacing it with other alkyl groups, halogens, or hydrogen-bonding moieties could enhance binding affinity and selectivity for target proteins. acs.org
Substitution at C2 and C6 Positions: The unoccupied C2 and C6 positions of the pyrimidine ring are prime sites for introducing new functional groups. For example, the synthesis of N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide demonstrated that substitutions at these positions can lead to potent biological activity, in this case as a bone anabolic agent. nih.gov Similarly, introducing amino or substituted amino groups at the C2 position has been a successful strategy in developing potent kinase inhibitors from related pyrimidine scaffolds. frontiersin.org
The synthesis of these new analogues can be achieved through established multi-step procedures, often starting from readily available materials. mdpi.com A common approach involves the condensation of a suitable α,β-unsaturated ketone with an appropriate amidine or guanidine (B92328) derivative. nih.govnih.gov
Table 1: Potential Modifications and Rationale
| Position of Modification | Proposed Change | Rationale for Enhanced Activity |
|---|---|---|
| C5-Position | Suzuki coupling with aryl/heteroaryl boronic acids | Explore new binding pockets, enhance target specificity. nih.gov |
| C4-Phenyl Group | Vary para-substituent (e.g., -CH3, -Cl, -OCH3) | Modulate electronic properties and steric interactions. acs.org |
| C2-Position | Introduction of amines, sulfamides, or small alkyl chains | Improve solubility, metabolic stability, and target engagement. acs.orgnih.gov |
| C6-Position | Introduction of various phenyl or heterocyclic rings | Enhance potency and explore dual-target inhibitors. nih.gov |
Exploration of Novel Biological Targets for Bromopyrimidine Derivatives
The pyrimidine scaffold is known to interact with a wide range of biological targets, suggesting that this compound derivatives could have therapeutic potential across multiple diseases. mdpi.com While some pyrimidines are established as kinase inhibitors or antibacterial agents, the exploration of novel targets is a key area for future research. frontiersin.orgnih.gov
Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cell proliferation and survival. frontiersin.orgnih.gov The this compound scaffold could be optimized to target specific kinases implicated in various cancers. Fused pyrimidine systems have also shown promise as dual inhibitors of EGFR and other receptors like ErbB2. frontiersin.org
Antimicrobial and Antifungal Agents: There is a pressing need for new antimicrobial agents due to rising resistance. Pyrimidine derivatives have demonstrated activity against various bacterial and fungal strains. wjarr.comnih.govnih.gov For example, certain 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines have shown significant activity against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov The this compound core could serve as a starting point for developing new antibiotics or antifungals. wjarr.com
Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Lipoxygenases are enzymes that play a key role in inflammation by producing pro-inflammatory mediators. nih.gov Pyrimidine derivatives have been identified as inhibitors of these enzymes, suggesting a potential role for analogues of this compound as anti-inflammatory drugs. researchgate.netnih.gov
Neuroprotective Agents: Oxidative stress and protein aggregation are implicated in neurodegenerative diseases like Alzheimer's. Recent studies have shown that certain pyrimido[4,5-d]pyrimidines exhibit neuroprotective and antioxidant properties, along with the ability to inhibit the aggregation of amyloid-β peptides. mdpi.com This opens up the exciting possibility of developing the this compound scaffold for neurological disorders.
Bone Anabolic Agents: A novel application for pyrimidine derivatives is in promoting bone growth. A compound with a 5-bromo-4-(4-bromophenyl)pyrimidine core was identified as a potent bone anabolic agent that functions by activating the BMP2/SMAD1 signaling pathway. nih.gov This indicates a potential therapeutic use in treating osteoporosis and bone fractures.
Table 2: Investigated Biological Activities of Related Pyrimidine Scaffolds
| Biological Activity | Specific Target/Pathway | Reference |
|---|---|---|
| Anticancer | Focal Adhesion Kinase (FAK), EGFR | frontiersin.orgrsc.org |
| Anti-inflammatory | COX-1/COX-2, Lipoxygenase | nih.govsemanticscholar.org |
| Antimicrobial | Various bacterial and fungal strains | nih.govnih.gov |
| Neuroprotective | Antioxidant pathways, Aβ aggregation inhibition | mdpi.com |
| Bone Anabolism | BMP2/SMAD1 signaling pathway | nih.gov |
| Antidiabetic | α-amylase, α-glucosidase inhibition | nih.gov |
Advanced Computational Methodologies in Lead Optimization
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. These in silico techniques can save significant time and resources by predicting the biological activity and pharmacokinetic properties of novel molecules before their synthesis. rsc.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Similarity Index Analysis (CoMSIA), can be employed to build predictive models. rsc.org These models correlate the structural features of a series of compounds with their biological activities, highlighting which steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are critical for potency. rsc.org This information is invaluable for designing new analogues of this compound with enhanced activity.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking proposed analogues into the active site of a known target (e.g., a kinase or enzyme), researchers can estimate binding affinity and visualize key interactions, such as hydrogen bonds and hydrophobic contacts. rsc.org This allows for the rational design of molecules with improved target engagement.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This can help assess the stability of the binding mode predicted by docking and reveal conformational changes that may occur upon ligand binding. rsc.org
DFT Calculations: Density Functional Theory (DFT) can be used to calculate the electronic structure and properties of molecules. jchemrev.comjchemrev.com These quantum mechanics calculations help in understanding the geometry, bond lengths, and electronic distribution of the pyrimidine derivatives, which are linked to their reactivity and interaction with biological targets. jchemrev.comjchemrev.com
Development of Robust and Scalable Synthetic Routes for Academic and Pre-Clinical Applications
For a promising compound to move from academic research to pre-clinical and clinical development, efficient and scalable synthetic routes are essential. The synthesis must be reproducible, cost-effective, and amenable to large-scale production.
Future research should focus on optimizing the synthesis of this compound and its derivatives. This includes:
One-Pot Reactions and Cascade Processes: Developing synthetic strategies that combine multiple steps into a single pot can significantly improve efficiency, reduce waste, and shorten reaction times. researchgate.netnih.gov
Simplified Purification: Tedious purification steps, such as column chromatography, can be a bottleneck in scaling up a synthesis. Developing routes that yield products which can be purified by simple recrystallization is highly desirable. acs.org
Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing for scalability, safety, and consistency. Exploring the application of flow chemistry to the synthesis of pyrimidine derivatives could be a fruitful area of research.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide |
| 4-(4-bromophenyl)-6-(1-(substituted)-1H-indol-3-yl)pyrimidin-2-amine |
| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines |
| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines |
| N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
